(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
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Overview
Description
The compound “(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone)” is a complex organic molecule that features multiple functional groups, including a pyrazine ring, a pyrrolidine ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and rings. A possible synthetic route could include:
Formation of the pyrazine ring: This might involve the reaction of appropriate precursors under conditions that promote cyclization.
Attachment of the dimethylamino group: This could be achieved through nucleophilic substitution or other suitable reactions.
Formation of the pyrrolidine ring: This step might involve the cyclization of a linear precursor.
Formation of the thiadiazole ring: This could involve the reaction of a thioamide with a diazotizing agent.
Coupling of the different fragments: The final step would involve coupling the pyrazine, pyrrolidine, and thiadiazole fragments under conditions that promote the formation of the desired methanone linkage.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Optimization of reaction conditions: Temperature, pressure, solvent, and catalysts.
Purification steps: Techniques such as crystallization, distillation, or chromatography.
Scale-up considerations: Ensuring that the reactions can be performed efficiently on a large scale.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: The presence of nitrogen and sulfur atoms suggests that the compound could be susceptible to oxidation.
Reduction: Certain functional groups, such as the methanone linkage, might be reduced under appropriate conditions.
Substitution: The dimethylamino group and other substituents might be replaced by other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate, etc.
Reducing agents: Sodium borohydride, lithium aluminum hydride, etc.
Substitution reagents: Halogenating agents, nucleophiles, etc.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound could have various scientific research applications, including:
Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and functional groups.
Materials Science: Possible applications in the development of new materials with unique properties.
Organic Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, for example, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- This compound
Properties
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2S/c1-9-13(23-18-17-9)14(21)20-5-4-10(8-20)22-12-7-15-6-11(16-12)19(2)3/h6-7,10H,4-5,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMQOOMOYDMUOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC(=CN=C3)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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